![molecular formula C7H10F2N4 B13071441 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions starting from commercially available precursors. For instance, the cyclobutyl ring can be fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment to the Triazole Ring: The difluorocyclobutyl intermediate is then coupled with a triazole precursor. This can be achieved through a nucleophilic substitution reaction where the difluorocyclobutyl group is introduced to the triazole ring under controlled conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions where the difluorocyclobutyl group or the triazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl triazole oxides, while reduction could produce difluorocyclobutyl triazole amines.
科学研究应用
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
作用机制
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group and the triazole ring can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- (3,3-Difluorocyclobutyl)methanol
- 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the difluorocyclobutyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H10F2N4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
1-[(3,3-difluorocyclobutyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-6(10)11-12-13/h4-5H,1-3,10H2 |
InChI 键 |
USXLETHUEVEGQQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


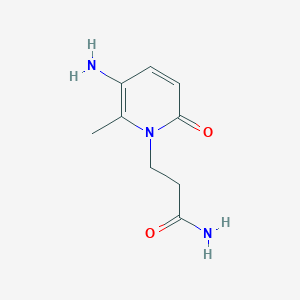
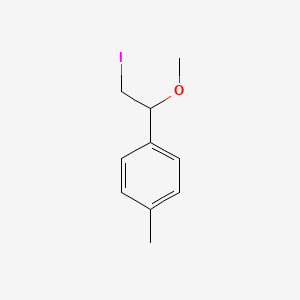
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
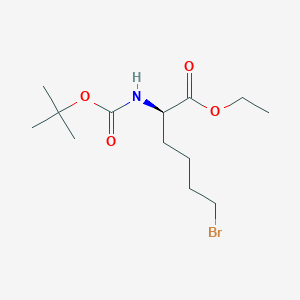
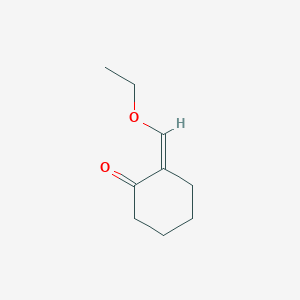
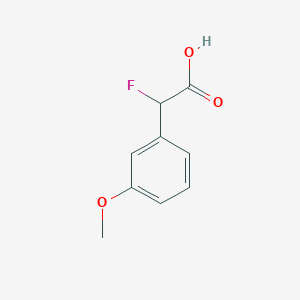
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
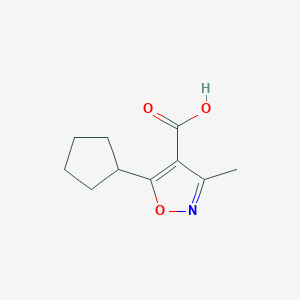
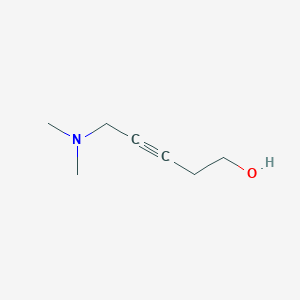
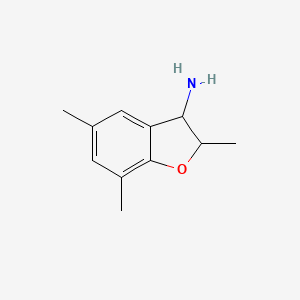
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
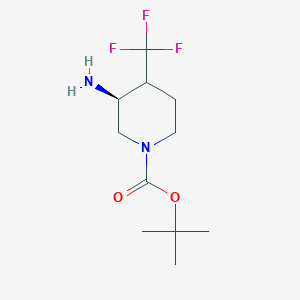
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)
